1,1'-Oxybis-2-propanol dibenzoate

Catalog No.
S1895087
CAS No.
27138-31-4
M.F
C20H22O5
M. Wt
342.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,1'-Oxybis-2-propanol dibenzoate

CAS Number

27138-31-4

Product Name

1,1'-Oxybis-2-propanol dibenzoate

IUPAC Name

1-(2-benzoyloxypropoxy)propan-2-yl benzoate

Molecular Formula

C20H22O5

Molecular Weight

342.4 g/mol

InChI

InChI=1S/C20H22O5/c1-15(24-19(21)17-9-5-3-6-10-17)13-23-14-16(2)25-20(22)18-11-7-4-8-12-18/h3-12,15-16H,13-14H2,1-2H3

InChI Key

CGLQOIMEUPORRI-UHFFFAOYSA-N

SMILES

CC(COCC(C)OC(=O)C1=CC=CC=C1)OC(=O)C2=CC=CC=C2

Canonical SMILES

CC(COC(=O)C1=CC=CC=C1)OC(C)COC(=O)C2=CC=CC=C2

1,1'-Oxybis-2-propanol dibenzoate, also known as oxydipropyl dibenzoate, is a synthetic compound with the molecular formula C20H22O5C_{20}H_{22}O_{5} and a molecular weight of approximately 342.39 g/mol. This compound is characterized by its dual ester functionality derived from dipropylene glycol and benzoic acid, making it a versatile chemical in various industrial applications. It appears as a colorless to pale yellow liquid with a low viscosity and is primarily utilized as a plasticizer, enhancing the flexibility and durability of polymers such as polyvinyl chloride (PVC) and polyurethane (PU) .

1,1'-Oxybis-2-propanol dibenzoate primarily undergoes esterification and hydrolysis reactions. The esterification process involves the reaction of dipropylene glycol with benzoic acid in the presence of an acid catalyst, typically sulfuric acid or p-toluenesulfonic acid. This reaction is conducted under reflux conditions to remove water, driving the reaction towards completion. Hydrolysis can occur in both acidic and basic conditions, resulting in the regeneration of dipropylene glycol and benzoic acid .

Common Reagents and Conditions

  • Esterification: Benzoic acid, sulfuric acid (catalyst), heat.
  • Hydrolysis: Water, acidic or basic conditions (e.g., hydrochloric acid or sodium hydroxide).

Major Products

  • Esterification: 1,1'-Oxybis-2-propanol dibenzoate.
  • Hydrolysis: Dipropylene glycol and benzoic acid.

The synthesis of 1,1'-Oxybis-2-propanol dibenzoate typically involves the following steps:

  • Esterification Reaction: Combine dipropylene glycol with benzoic acid.
  • Catalysis: Add an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.
  • Reflux Conditions: Heat the mixture under reflux while removing water produced during the reaction.
  • Purification: After completion, purify the product using distillation or other separation techniques to eliminate unreacted materials and by-products .

In industrial settings, this process is scaled up with enhanced mixing and temperature controls to ensure high yield and uniformity.

1,1'-Oxybis-2-propanol dibenzoate has diverse applications across several industries:

  • Plastics Industry: Used as a plasticizer in PVC and polyurethane products to enhance flexibility and durability.
  • Coatings and Adhesives: Improves mechanical properties in coatings and adhesives.
  • Biological Research: Serves as a solvent in various biological assays due to its low toxicity.
  • Pharmaceuticals: Investigated for its potential use in drug delivery systems .

Research on interaction studies involving 1,1'-Oxybis-2-propanol dibenzoate primarily focuses on its compatibility with various polymers. Its integration into polymer matrices disrupts intermolecular forces between polymer chains, enhancing their mobility which leads to improved flexibility . Further studies may explore its interactions at the molecular level within biological systems or its environmental interactions.

Several compounds share structural similarities or functional properties with 1,1'-Oxybis-2-propanol dibenzoate:

Compound NameMolecular FormulaKey Characteristics
Dipropylene GlycolC6H14O3C_{6}H_{14}O_{3}A related compound used as a solvent; lacks benzoate groups.
Propylene Glycol DibenzoateC15H18O4C_{15}H_{18}O_{4}Another ester with similar plasticizing properties but different structure.
2,2'-Oxybis-1-propanol DibenzoateC20H22O5C_{20}H_{22}O_{5}Similar structure but varies in functional groups; used similarly as a plasticizer.

Uniqueness

The uniqueness of 1,1'-Oxybis-2-propanol dibenzoate lies in its dual functionality as both a plasticizer and solvent. Its ability to interact effectively with both hydrophilic and hydrophobic compounds makes it particularly versatile for various applications .

XLogP3

4

UNII

86Q2Q17N4V

Other CAS

1801837-96-6

Wikipedia

2,2'-oxybis-1-propanol dibenzoate

Use Classification

EPA Safer Chemical Functional Use Classes -> Emollients;Skin Conditioning Agents
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern
Plastics -> Polymer Type -> N.a.
Plastics -> Plasticisers
Cosmetics -> Emollient

General Manufacturing Information

Adhesive manufacturing
Agriculture, forestry, fishing and hunting
All other basic organic chemical manufacturing
Paint and coating manufacturing
Plastic material and resin manufacturing
Propanol, oxybis-, dibenzoate: ACTIVE

Dates

Modify: 2023-08-16

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